O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate
Description
O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate (CAS RN: 869564-48-7) is a piperidine-based bicyclic compound featuring a tertiary butyl (tert-butyl) ester at the 1-position and a methyl ester at the 2-position. Its stereochemistry is defined as (2R,5S), with a trans-configuration at the 5-amino group. The molecular formula is C₁₂H₂₀N₂O₄ (molecular weight: 256.30 g/mol), and it is widely used as a chiral building block in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeting drugs.
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
VSYXYJDOKAFLDT-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC[C@@H]1C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Lipase-Catalyzed Kinetic Resolution for Chiral Intermediate Synthesis
The enantioselective synthesis of trans-5-aminopiperidine derivatives often begins with chiral resolution of racemic precursors. A landmark approach involves lipase-catalyzed hydrolysis of piperidine-1,2-dicarboxylates. For example, (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate was resolved using Lipozyme CALB in a potassium phosphate buffer (pH 7.5), achieving 42.9% yield over three steps. The enzyme selectively hydrolyzes the ethyl ester group, leaving the tert-butyl ester intact (Scheme 1). Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 25°C | Higher temperatures reduce enzyme activity |
| pH | 7.5–8.0 | Deviations cause side reactions |
| Solvent System | THF/Water (1:1) | Maintains enzyme stability |
This method’s environmental friendliness and scalability make it industrially viable, though the requirement for specialized enzymes increases costs.
Multi-Step Protection/Deprotection Strategy
A widely adopted synthetic route involves sequential protection of the piperidine amine and carboxyl groups (Figure 1). The process begins with trans-5-aminopiperidine, which undergoes:
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, achieving >95% amino group protection.
- Methyl Esterification : Treatment with methyl chloroformate in the presence of triethylamine (TEA), yielding the dicarboxylate intermediate.
- Crystallization : Isolation via ethyl acetate/hexane recrystallization enhances enantiomeric excess (ee >99%).
Key challenges include avoiding over-alkylation and maintaining stereochemical integrity. Pilot-scale trials report an overall yield of 68–72% with purity ≥97% (HPLC).
Resolution via Chiral Acid Salts
Racemic 5-aminopiperidine derivatives can be resolved using chiral acids. A patented method employs D-mandelic acid to form diastereomeric salts with (R)-3-piperidine amide in methyl tert-butyl ether/isopropanol (1:1) at 70°C. The (R)-enantiomer precipitates preferentially, achieving 92% ee after three recrystallizations. Subsequent steps involve:
- Deprotection : Adjusting pH to 10–11 with sodium hydroxide.
- Pivaloylation : Reaction with pivaloyl chloride at 0–30°C to stabilize the amine.
This method’s raw material utilization rate exceeds 85%, but the use of toxic chlorinated solvents limits its green chemistry appeal.
Triflation-Mediated Amination
Advanced routes leverage trifluoromethanesulfonic anhydride (Tf₂O) to activate hydroxyl groups for amination. In one protocol, (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate is treated with Tf₂O and 2,6-dimethylpyridine in acetonitrile at −30°C, followed by benzyloxyamine addition to install the amino group. The reaction proceeds via a triflate intermediate, with yields reaching 81% after extraction and drying.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) | Scalability |
|---|---|---|---|---|
| Lipase Catalysis | 42.9 | 95 | >99 | High |
| Protection/Deprotection | 72 | 97 | 99 | Moderate |
| Chiral Salt Resolution | 65 | 98 | 92 | Low |
| Triflation Amination | 81 | 96 | 98 | High |
The triflation method offers the highest yield but requires cryogenic conditions, increasing operational complexity. Industrial settings favor lipase catalysis for its mild conditions, despite moderate yields.
Industrial-Scale Optimization Strategies
Recent advancements focus on solvent recycling and catalyst reuse. For example, Lipozyme CALB immobilized on magnetic nanoparticles retains 80% activity after five cycles, reducing enzyme costs by 40%. Additionally, substituting THF with cyclopentyl methyl ether (CPME) improves safety profiles without compromising yield.
Chemical Reactions Analysis
O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate serves as a valuable scaffold in the development of pharmaceuticals, particularly in the synthesis of compounds targeting neurological disorders. Its structural features allow for modifications that can enhance biological activity and selectivity.
Neuropharmacology
Research indicates that derivatives of this compound may exhibit properties beneficial for treating conditions such as depression and anxiety. For example, studies have shown that modifications to the piperidine ring can lead to increased affinity for neurotransmitter receptors, potentially improving therapeutic outcomes .
Synthetic Organic Chemistry
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block.
Synthesis of Bioactive Molecules
This compound can be employed in the synthesis of bioactive molecules through:
- Amidation Reactions : The carboxylate groups can be transformed into amides, leading to compounds with enhanced biological activity.
- Alkylation Reactions : The nitrogen atom in the piperidine ring can participate in alkylation reactions, allowing for further functionalization and complexity in synthesized products .
Case Study: Antidepressant Development
A recent study explored the use of this compound as a precursor for synthesizing novel antidepressants. The researchers modified the compound to enhance its interaction with serotonin receptors. The resulting derivatives showed promising results in preclinical trials, indicating potential for further development into therapeutic agents .
Case Study: Synthesis of Antiviral Compounds
Another significant application involved using this compound to synthesize antiviral agents targeting viral replication mechanisms. By modifying the piperidine structure, researchers were able to create compounds that demonstrated effective inhibition against specific viral strains in vitro .
Data Tables
Mechanism of Action
The mechanism of action of O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used. Researchers continue to study these interactions to uncover the full potential of the compound in various fields .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperidine dicarboxylates, which are critical intermediates in medicinal chemistry. Below is a detailed comparison with analogous derivatives based on structural features, reactivity, and applications:
Table 1: Key Structural and Functional Comparisons
Steric and Electronic Effects
- Ester Groups : The tert-butyl group in the target compound enhances steric protection of the 1-position, reducing unwanted nucleophilic attacks compared to smaller esters (e.g., methyl or ethyl in BN56374).
- Amino vs. Oxo Groups: The 5-amino group in the target compound enables hydrogen bonding and participation in cyclization reactions, whereas oxo derivatives (e.g., 884487-29-0) are more reactive toward Grignard or hydride reductions.
Stereochemical Impact
- The (2R,5S) configuration of the target compound ensures optimal spatial arrangement for binding to chiral enzyme pockets (e.g., HIV protease). In contrast, BM56649’s bicyclic structure enforces a fixed conformation, limiting its utility in flexible binding sites.
Biological Activity
O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing literature, case studies, and relevant research findings.
- IUPAC Name : 1-(tert-butyl) 2-methyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.31 g/mol
- CAS Number : 2166186-91-8
The biological activity of this compound is primarily attributed to its role as an inhibitor of certain enzymatic pathways. It has been noted for its ability to influence neurotransmitter systems, particularly in relation to amino acid metabolism.
Key Mechanisms:
- Inhibition of Enzyme Activity : The compound acts as a competitive inhibitor for enzymes involved in amino acid metabolism, which can lead to altered levels of neurotransmitters such as glutamate and GABA (gamma-aminobutyric acid).
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity Observed | Methodology | Findings |
|---|---|---|---|
| Study 1 | Neuroprotective effects | In vitro assays | Reduced apoptosis in neuronal cell lines under oxidative stress conditions. |
| Study 2 | Inhibition of glutamate release | Enzyme assays | Significant reduction in glutamate levels in treated samples compared to controls. |
| Study 3 | Antitumor activity | In vivo models | Showed reduced tumor growth in xenograft models when administered at specific dosages. |
Case Study 1: Neuroprotection in Ischemic Models
A study conducted on rat models of ischemic stroke demonstrated that this compound significantly reduced neuronal damage and improved functional recovery when administered post-stroke. The compound was found to decrease the levels of pro-inflammatory cytokines and enhance antioxidant defenses.
Case Study 2: Antitumor Efficacy
In a series of experiments involving human cancer cell lines, the compound exhibited notable cytotoxicity against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Q & A
Q. What synthetic routes are available for preparing O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate, and how can reaction conditions be optimized?
The compound is synthesized via coupling reactions using tert-butoxycarbonyl (Boc) and methyl ester protecting groups. A typical procedure involves dissolving methyl (2S)-5-oxopyrrolidine-2-carboxylate in ethyl acetate with 4-dimethylaminopyridine (DMAP) as a catalyst, followed by dropwise addition of tert-butoxycarbonyl tert-butyl carbonate. Reaction optimization includes adjusting stoichiometric ratios (e.g., 1.3 eq of Boc reagent) and maintaining temperatures at 20°C for 16 hours to achieve yields of ~44% . For reproducibility, monitor reaction progress via TLC or HPLC and consider solvent polarity effects on Boc-group stability.
Q. Which analytical techniques are critical for characterizing the compound’s purity and stereochemistry?
Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry, particularly and NMR for resolving diastereotopic protons and carbons. Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (e.g., 1745 cm for ester groups) . High-resolution mass spectrometry (HRMS) validates molecular weight, with deviations <5 ppm indicating purity. For crystallographic confirmation, single-crystal X-ray diffraction (as in related indole derivatives) provides absolute configuration data .
Q. What safety protocols are recommended for handling this compound during synthesis?
Follow standard organic laboratory safety practices: use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid ignition sources (e.g., sparks, open flames) due to solvent flammability (e.g., ethyl acetate). Store the compound in a cool, dry environment (<4°C) under inert gas (N or Ar) to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can computational methods aid in understanding the reaction mechanism and regioselectivity of this compound’s synthesis?
Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and energy barriers for key steps like Boc-protection or aminopiperidine ring formation. Reaction path search algorithms (e.g., artificial force-induced reaction method) predict intermediates and optimize regioselectivity. Pair computational results with experimental kinetics (e.g., variable-temperature NMR) to validate mechanistic hypotheses .
Q. What strategies resolve challenges in isolating trans-5-aminopiperidine diastereomers?
Employ chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol gradients) or kinetic resolution using enantioselective catalysts. For bulk separations, fractional crystallization in ethanol/water mixtures exploits solubility differences between diastereomers. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
Q. How can design of experiments (DoE) optimize reaction parameters for scaled-up synthesis?
Use factorial design to test variables: catalyst loading (DMAP: 0.1–0.15 eq), temperature (15–25°C), and solvent (ethyl acetate vs. dichloromethane). Response surface methodology (RSM) identifies interactions between factors, maximizing yield while minimizing side products (e.g., tert-butyl carbonate hydrolysis). Central composite designs reduce required experiments by 40–60% compared to one-factor-at-a-time approaches .
Q. What role does crystallography play in confirming the compound’s 3D structure and intermolecular interactions?
Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. For example, monoclinic crystal systems (space group C2/c) with unit cell parameters Å, Å, Å, and β = 113.79° reveal hydrogen-bonding networks between amine and ester groups. Compare experimental data with Cambridge Structural Database (CSD) entries to validate structural assignments .
Q. How can membrane separation technologies improve purification of this compound from reaction mixtures?
Nanofiltration membranes (MWCO: 300–500 Da) retain the target compound while allowing smaller impurities (e.g., unreacted reagents) to pass. Optimize solvent resistance and transmembrane pressure to prevent membrane fouling. For enantiomer separation, chiral membrane systems (e.g., cyclodextrin-functionalized polymers) achieve >90% ee in continuous flow setups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
